N-(4-chloro-2-nitrophenyl)-2-ethoxybenzamide
Description
N-(4-chloro-2-nitrophenyl)-2-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and nitro group on the phenyl ring, and an ethoxy group attached to the benzamide moiety
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-14-6-4-3-5-11(14)15(19)17-12-8-7-10(16)9-13(12)18(20)21/h3-9H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEICVHOKIUONPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-nitrophenyl)-2-ethoxybenzamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.
Acylation: The 4-chloro-2-nitroaniline is then acylated with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-chloro-2-nitrophenyl)-2-ethoxybenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N-(4-amino-2-nitrophenyl)-2-ethoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: This compound and its derivatives are studied for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-ethoxybenzamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness: N-(4-chloro-2-nitrophenyl)-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical properties compared to its analogs.
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